Herapathite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

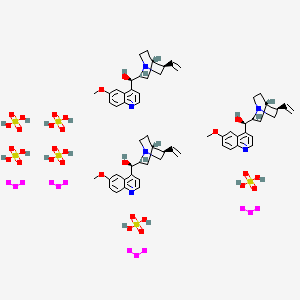

Molecular Formula |

C60H84I12N6O30S6-4 |

|---|---|

Molecular Weight |

3084.6 g/mol |

IUPAC Name |

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;tetratriiodide |

InChI |

InChI=1S/3C20H24N2O2.4I3.6H2O4S/c3*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;4*1-3-2;6*1-5(2,3)4/h3*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;;;;;6*(H2,1,2,3,4)/q;;;4*-1;;;;;;/t3*13-,14-,19-,20+;;;;;;;;;;/m000........../s1 |

InChI Key |

RVSIFMMVUGYDOE-RSBHKSPGSA-N |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.I[I-]I.I[I-]I.I[I-]I.I[I-]I |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.I[I-]I.I[I-]I.I[I-]I.I[I-]I |

Synonyms |

herapathite iodoquinine sulfate |

Origin of Product |

United States |

Foundational & Exploratory

The Serendipitous Discovery and Enduring Legacy of Herapathite: A Technical Guide

An in-depth exploration of the history, synthesis, and characterization of a pivotal material in the field of optics.

This technical guide provides a comprehensive overview of Herapathite, a crystalline substance with remarkable light-polarizing properties. From its accidental discovery in the 19th century to its crucial role in the development of modern polarizers, this document delves into the scientific journey of this compound. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the history of scientific discovery, crystallography, and the development of optical materials.

A Fortuitous Discovery and Early Investigations

The story of this compound begins in 1852 with a serendipitous observation by a pupil of the English physician and chemist William Bird Herapath.[1][2] The student noticed the formation of brilliant emerald-green crystals in a bottle containing a mixture of the disulfates of quinine (B1679958) and cinchonine.[1] A popular but likely apocryphal tale suggests the initial discovery involved the urine of a dog that had been fed quinine, into which tincture of iodine was dropped.[3][4][5] However, Herapath's own published work clarifies that he could produce these crystals in a controlled laboratory setting.[1][6]

Herapath meticulously investigated these crystals and found that they possessed extraordinary light-polarizing capabilities.[1][7] He observed that when two of these thin, needle-shaped crystals were overlaid at right angles, the area of overlap appeared "black as midnight," indicating near-complete extinction of transmitted light.[3][4][7][8] This discovery was significant as it presented a synthetic alternative to the naturally occurring and expensive tourmaline (B1171579) crystals and Nicol prisms, which were the primary means of polarizing light at the time.[3] The unique optical properties of this compound, a name coined by the Austrian mineralogist Wilhelm Karl von Haidinger, soon captured the attention of prominent scientists like Sir David Brewster and Sir George Stokes.[3][4]

Despite its remarkable properties, the practical application of this compound was hindered for over 75 years due to the difficulty in growing large, single crystals.[3][4] The breakthrough came in the late 1920s and 1930s. In 1929, Edwin H. Land developed a method to embed microscopic this compound crystals in a polymer sheet, creating the first large-aperture sheet polarizer, which he named "Polaroid".[1][3][5][7] Around the same time, in the 1930s, the German mineralogist Ferdinand Bernauer devised a process to grow larger single crystals of this compound, which were then sandwiched between glass plates to create high-quality polarizing filters sold under the brand name "Bernotar" by Carl Zeiss.[1][2]

The Chemical Nature and Synthesis of this compound

This compound is chemically known as iodoquinine sulfate (B86663).[1] Its formation is a result of the reaction between quinine sulfate, iodine, and sulfuric acid.[1][6][9] The precise stoichiometry of this compound can vary, and it is now understood to be a family of related solvates and salts.[3][4] The composition is generally accepted as (C₂₀H₂₄N₂O₂)₄·3SO₄·2I₃·6H₂O.[3] Structurally, it consists of cationic doubly-protonated quinine, sulfate counterions, and triiodide units, all in a hydrated form.[1]

Experimental Protocols for Synthesis

Herapath's Original Method (1852):

Herapath's initial synthesis involved dissolving quinine disulfate in diluted sulfuric acid and then adding a tincture of iodine.[1] A variation of this method involved dissolving quinine disulfate in concentrated acetic acid in the presence of iodine.[2]

Modern Laboratory Synthesis:

A more refined and reproducible method for growing this compound crystals is as follows:

-

Reagents:

-

Quinine

-

Concentrated Sulfuric Acid

-

Iodine (I₂)

-

Acetic Acid

-

-

Procedure:

-

Prepare a 1:1 (by volume) solution of ethanol and acetic acid.

-

Dissolve quinine in this ethanol-acetic acid solvent.

-

Carefully add concentrated sulfuric acid to the solution.

-

Introduce iodine (I₂) to the mixture.

-

Allow the solution to stand. This compound crystals will precipitate as needle-shaped structures.[3][4]

-

The crystals can be "ripened" by allowing them to remain in the mother liquor, which can lead to the formation of more elongated crystals.[3][4]

-

Quantitative Data and Physicochemical Properties

For a long time, the exact crystal structure of this compound remained unknown, posing a significant challenge to the scientific community for over 150 years.[2][3][10] It was not until 2009 that the crystal structure was finally elucidated.[10][11] This was a significant breakthrough in understanding the mechanism behind its remarkable dichroic properties.[5]

| Property | Value |

| Chemical Formula | C₈₂H₁₂₀I₆N₈O₂₈S₃[12] |

| Molar Mass | 3084.56 g·mol⁻¹[1] |

| Crystal System | Orthorhombic[3][4][12] |

| Space Group | P2₁2₁2₁[3][4] |

| Lattice Parameters | a = 15.2471(3) Åb = 18.8854(4) Åc = 36.1826(9) Å[3][4] |

| Density | 1.609 g/cm³[12] |

| Dichroic Ratio | >100:1 (in the visible spectrum)[6] |

Visualizing the Science of this compound

To better understand the historical development, synthesis, and the structure-function relationship of this compound, the following diagrams are provided.

Caption: A timeline of key events in the history of this compound.

Caption: The chemical synthesis pathway for this compound.

Caption: The relationship between this compound's structure and its polarizing properties.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 4. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 5. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. This compound: an example of (double?) serendipity. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 8. chris.reillybrothers.net [chris.reillybrothers.net]

- 9. EP0486266A1 - Heat resistant this compound and process for producing the same - Google Patents [patents.google.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. tandfonline.com [tandfonline.com]

- 12. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

An In-depth Technical Guide to the Optical Properties of Herapathite Crystals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herapathite, or iodoquinine sulfate (B86663), is a synthetic crystalline material renowned for its remarkable optical properties, specifically its strong dichroism.[1] First discovered in 1852 by William Bird Herapath, this quinine-based crystal has played a pivotal role in the history of optics, most notably as the foundation for the first large-aperture light polarizers developed by Edwin H. Land, which led to the advent of the Polaroid Corporation.[2][3][4][5] This technical guide provides a comprehensive overview of the optical properties of this compound crystals, including their synthesis, crystallographic data, and the experimental methods used for their characterization. The information is tailored for researchers, scientists, and professionals in drug development who may encounter or utilize polarizing materials in their work.

Core Optical Properties

The most significant optical characteristic of this compound is its profound pleochroism, also known as dichroism.[6] This phenomenon arises from the differential absorption of light depending on its polarization direction. When unpolarized light passes through a this compound crystal, it is split into two polarized rays that vibrate at right angles to each other. One of these rays is strongly absorbed by the crystal, while the other is transmitted with minimal absorption.[6] This property is attributed to the linear arrangement of triiodide ions within the crystal's structure.[2][4]

Qualitatively, this compound crystals exhibit a striking appearance. In reflected light, they appear a brilliant emerald green, while in transmitted light, they are typically olive-green.[6] When two this compound crystals are placed over one another with their polarization axes crossed at a 90-degree angle, the area of overlap appears opaque or "black as midnight," demonstrating their exceptional polarizing efficiency.[2][4][5][7]

Data Presentation

Crystallographic Data

The crystallographic parameters of this compound are crucial for interpreting its anisotropic optical properties. The crystals belong to the orthorhombic system, which is consistent with their dichroic nature.

| Property | Value | Reference |

| Crystal System | Orthorhombic | [3] |

| Space Group | P22121 | [3] |

| Unit Cell Dimensions | a = 15.2471(3) Å | [3] |

| b = 18.8854(4) Å | [3] | |

| c = 36.1826(9) Å | [3] | |

| Most Absorbing Direction | b axis | [2] |

Experimental Protocols

Synthesis of this compound Crystals

The synthesis of this compound crystals can be achieved through a precipitation reaction. The following protocol is a standard method for producing these crystals in a laboratory setting.

Materials:

-

Quinine (B1679958) sulfate

-

Acetic acid (glacial) or a 1:1 mixture of ethanol (B145695) and acetic acid

-

Tincture of iodine or a solution of iodine in ethanol

-

Beakers and flasks

-

Stirring apparatus

-

Heating plate (optional)

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Microscope slides and coverslips

Procedure:

-

Dissolution of Quinine Sulfate: Dissolve quinine sulfate in acetic acid or the ethanol-acetic acid mixture. Gentle warming can aid in dissolution.[1]

-

Addition of Iodine: Slowly add the tincture of iodine or iodine solution to the quinine sulfate solution while stirring continuously.

-

Crystallization: this compound crystals will begin to precipitate from the solution. The rate of cooling and evaporation of the solvent can influence the size and quality of the crystals. For larger crystals, a slower crystallization process is preferred.

-

Isolation: Separate the crystals from the mother liquor by filtration.

-

Washing and Drying: Wash the crystals with a small amount of cold solvent to remove any impurities and then allow them to air dry.

X-ray Diffraction (XRD) Analysis

XRD is a fundamental technique for determining the crystal structure of this compound.

Instrumentation:

-

Single-crystal X-ray diffractometer

Procedure:

-

Crystal Mounting: A suitable single crystal of this compound is mounted on a goniometer head.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

Data Processing: The collected diffraction data is processed to determine the unit cell parameters, space group, and the positions of the atoms within the crystal lattice.

-

Structure Refinement: The structural model is refined to obtain the final, accurate crystal structure.

Polarized Light Microscopy (PLM)

PLM is an essential technique for observing and characterizing the dichroic properties of this compound crystals.

Instrumentation:

-

A transmitted light microscope equipped with a polarizer and a rotating analyzer.

-

A rotating stage.

Procedure:

-

Sample Preparation: Place a few this compound crystals on a microscope slide. A mounting medium can be used, and a coverslip is placed on top.

-

Initial Observation: View the crystals under plane-polarized light (analyzer not in the light path).

-

Observation of Pleochroism: Rotate the stage and observe any changes in color of the crystals. This change in color with orientation is pleochroism.

-

Observation with Crossed Polars: Insert the analyzer into the light path and cross it with respect to the polarizer (usually at 90 degrees). The field of view should appear dark.

-

Extinction Positions: Rotate the stage. The crystals will appear bright against the dark background except at four positions (every 90 degrees of rotation) where they become dark. These are the extinction positions and correspond to the alignment of the crystal's vibration directions with those of the polarizer and analyzer.

-

Observation of Interference Colors: At positions other than extinction, the crystals will exhibit interference colors, which are related to the thickness of the crystal and its birefringence.

Conclusion

This compound crystals are a classic example of a strongly dichroic material with a rich history in the development of polarizing optics. While detailed quantitative optical data remains somewhat elusive in readily accessible literature, their qualitative properties and the underlying structural basis for their behavior are well understood. The experimental protocols provided in this guide offer a foundation for the synthesis and characterization of these fascinating crystals. For researchers and scientists, a thorough understanding of the properties of materials like this compound is crucial for the development of new optical technologies and for applications in various scientific fields, including analytical chemistry and materials science.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 3. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chris.reillybrothers.net [chris.reillybrothers.net]

- 7. This compound: an example of (double?) serendipity. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

Herapathite: A Comprehensive Technical Guide to its Crystal Structure and Chemical Composition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herapathite, also known as iodoquinine sulfate (B86663), is a crystalline chemical compound renowned for its strong dichroic properties, making it a highly effective light polarizer.[1] First described in 1852 by William Bird Herapath, this material played a pivotal role in the development of polarizing filters and the Polaroid empire.[2][3] Despite its long history and significant applications, the definitive crystal structure of this compound was not determined until 2009.[3][4] This guide provides an in-depth technical overview of the chemical composition, crystal structure, and the experimental protocols used to elucidate these properties, tailored for a scientific audience.

Chemical Composition

The chemical composition of this compound has been a subject of study for over a century, with Jörgensen first establishing a formula.[2] The generally accepted chemical formula for this compound is 4QH₂²⁺ · 3SO₄²⁻ · 2I₃⁻ · 6H₂O, where Q represents the quinine (B1679958) molecule (C₂₀H₂₄N₂O₂).[2][5] However, variations in stoichiometry can occur, and it is considered part of a family of related solvates and salts.[2] The structure consists of doubly protonated quinine cations, sulfate anions, triiodide units, and water molecules.[1] Some studies also indicate the presence of acetic acid in the crystal structure, which was not captured in Jörgensen's original formula.[2]

Quantitative Compositional Data

| Component | Molecular Formula | Role in Structure |

| Quinine (Q) | C₂₀H₂₄N₂O₂ | Cation |

| Sulfate | SO₄²⁻ | Anion |

| Triiodide | I₃⁻ | Anion and Chromophore |

| Water | H₂O | Solvent of Crystallization |

| Acetic Acid | C₂H₄O₂ | Solvent of Crystallization[2] |

A detailed elemental analysis of a common form of this compound is presented below.

| Element | Symbol | Percent Composition |

| Carbon | C | 40.79%[6] |

| Hydrogen | H | 4.45%[6] |

| Iodine | I | 32.33%[6] |

| Nitrogen | N | 4.76%[6] |

| Oxygen | O | 13.59%[6] |

| Sulfur | S | 4.08%[6] |

Crystal Structure

For over 150 years, the crystal structure of this compound remained elusive, primarily due to challenges such as lamellar twinning and the complexity of its formula unit.[2] In 2009, Kaminsky and Kahr, et al. successfully determined the single crystal structure.[2][7] this compound crystallizes in the orthorhombic system with the space group P2₁2₁2₁.[2] The arrangement of the triiodide ions into chains is the key to its remarkable light-polarizing properties.[7][8]

Crystallographic Data

The following table summarizes the key crystallographic data for this compound.

| Parameter | Value |

| Crystal System | Orthorhombic[2][9] |

| Space Group | P2₁2₁2₁[2][9] |

| Unit Cell Dimensions | a = 15.2471(3) Å[2][9] |

| b = 18.8854(4) Å[2][9] | |

| c = 36.1826(9) Å[2][9] | |

| Unit Cell Volume | 10418.7(4) ų[10] |

| Density (calculated) | 1.609 g/cm³[10] |

| Intra-triiodide Bond Lengths | 2.89 to 3.01 Å[2] |

| Inter-triiodide Bond Lengths | 3.74 and 3.81 Å[2] |

Experimental Protocols

Synthesis of this compound Crystals

The synthesis of this compound crystals can be achieved through a controlled precipitation reaction. The following protocol is based on the method described by Herapath and later refined for single crystal growth.[2][11]

-

Preparation of Solutions:

-

Dissolve quinine in a 1:1 mixture of ethanol (B145695) and acetic acid.[2][11]

-

Prepare a solution of concentrated sulfuric acid.

-

Prepare a solution of iodine (I₂) in ethanol (tincture of iodine).[1]

-

-

Crystallization:

X-ray Diffraction Analysis

The determination of the crystal structure of this compound was accomplished using single-crystal X-ray diffraction.[2]

-

Crystal Mounting: A suitable single crystal of this compound is selected and mounted on a goniometer head of a diffractometer.

-

Data Collection:

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell parameters and space group.[13]

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[10]

-

The positions of the atoms are determined from the electron density map, and the final structure is refined to a satisfactory level of agreement between the observed and calculated diffraction patterns.[13]

-

Visualization of Key Relationships

This compound Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound crystals.

Caption: Workflow for the synthesis of this compound crystals.

Mechanism of Light Polarization

The dichroic nature of this compound arises from the specific arrangement of the triiodide ions within the crystal lattice. This relationship is depicted in the diagram below.

Caption: Relationship between crystal structure and polarizing properties.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 3. tandfonline.com [tandfonline.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. brainly.in [brainly.in]

- 6. Quinine Iodosulfate [drugfuture.com]

- 7. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 10. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. EP0486266A1 - Heat resistant this compound and process for producing the same - Google Patents [patents.google.com]

- 13. X-ray diffraction analysis of hydroxyapatite-coated in different plasma gas atmosphere on Ti and Ti-6Al-4V - PMC [pmc.ncbi.nlm.nih.gov]

The Inner Workings of a Victorian-Era Polarizer: A Technical Guide to Light Polarization in Herapathite

For Immediate Release

BRISTOL, UK – December 19, 2025 – Discovered in the mid-19th century, the unique optical properties of Herapathite crystals laid the groundwork for the development of modern polarizing technologies. This technical guide provides an in-depth exploration of the mechanism behind light polarization in this compound, targeting researchers, scientists, and professionals in drug development. The guide details the crystal's chemical and structural composition, the quantum mechanical basis for its dichroism, and provides protocols for its synthesis and characterization.

Introduction

This compound, or quinine (B1679958) iodosulfate, is a crystalline material renowned for its strong dichroism, the property of differentially absorbing light depending on its polarization. This characteristic made it the basis for the first large-area polarizers, known as Polaroid films, developed by Edwin Land in the 1930s. The crystal's ability to selectively transmit light of a specific polarization stems from its unique crystal structure and the arrangement of polyiodide chains within the lattice. Understanding the mechanism of polarization in this compound offers insights into the design of novel optical materials.

Mechanism of Light Polarization

The polarization of light in this compound is a direct consequence of its anisotropic crystal structure. The key to its function lies in the presence of linear chains of triiodide ions (I₃⁻) arranged in parallel within the crystal.

When unpolarized light, which consists of electric fields oscillating in all random directions perpendicular to the direction of propagation, enters a this compound crystal, it interacts with the electrons within the triiodide chains.

-

Absorption: Light with its electric field vector oscillating parallel to the triiodide chains is strongly absorbed. The energy from this light is transferred to the delocalized electrons within the conductive polyiodide chains, causing them to oscillate.

-

Transmission: Light with its electric field vector oscillating perpendicular to the triiodide chains is not significantly absorbed and is transmitted through the crystal.

This selective absorption results in the emerging light being linearly polarized, with its electric field oscillating in a single plane perpendicular to the orientation of the triiodide chains. The efficiency of this process is exceptionally high, leading to what has been described as an "enormous dichroic ratio."

Crystal and Chemical Structure

This compound is a complex salt with the chemical formula (C₂₀H₂₄N₂O₂)₄·3H₂SO₄·2HI₃·6H₂O. It is composed of four main components: quinine, sulfuric acid, triiodide ions, and water.

The crystal structure of this compound is orthorhombic. This crystal system is characterized by three unequal crystallographic axes at right angles to each other. The precise arrangement of the constituent molecules creates channels within the crystal lattice where the linear triiodide chains are housed. It is this highly ordered, anisotropic arrangement that is fundamental to the material's polarizing properties.

Chemical Constituents

Caption: Chemical structures of the primary constituents of this compound.

Crystal Lattice and Triiodide Chain Alignment

Caption: Alignment of triiodide chains within the this compound crystal lattice.

Quantitative Optical Properties

While early literature qualitatively describes the dichroic properties of this compound as "complete" or "enormous," specific quantitative data is scarce. However, the performance of polarizers is typically characterized by parameters such as the dichroic ratio and polarization efficiency. For iodine-based polarizers similar to this compound, these values are generally high.

| Parameter | Description | Typical Value/Range |

| Dichroic Ratio | The ratio of the absorption coefficient of light polarized parallel to the optical axis to that of light polarized perpendicular to it (A∥ / A⊥). | > 10 (Estimated for similar iodine-based polarizers) |

| Polarization Efficiency | A measure of how effectively the polarizer transmits the desired polarization and blocks the unwanted polarization. | > 99% (For modern iodine-based sheet polarizers) |

| Crystal System | The crystal structure classification. | Orthorhombic |

| Unit Cell Dimensions | The lengths of the crystallographic axes. | a = 15.247 Å, b = 18.885 Å, c = 36.183 Å |

Experimental Protocols

Synthesis of this compound Crystals

This protocol is adapted from the historical methods for producing this compound crystals.

Materials:

-

Quinine sulfate (B86663)

-

Glacial acetic acid

-

Ethanol (B145695) (95%)

-

Sulfuric acid (concentrated)

-

Iodine

-

Beakers and flasks

-

Stirring apparatus

-

Microscope slides

Procedure:

-

Prepare the Quinine Solution: Dissolve quinine sulfate in a 1:1 (v/v) mixture of glacial acetic acid and ethanol. Gentle warming may be required to facilitate dissolution.

-

Acidify the Solution: Carefully add a few drops of concentrated sulfuric acid to the quinine solution.

-

Prepare the Iodine Solution: Dissolve iodine in ethanol to create a saturated solution.

-

Induce Crystallization: Slowly add the iodine solution dropwise to the acidified quinine solution while stirring. This compound crystals will begin to precipitate as small, needle-like structures.

-

Crystal Growth: Allow the solution to stand undisturbed for several hours to allow for the growth of larger crystals. The process can be slowed by controlling the rate of addition of the iodine solution and the temperature of the mixture.

-

Isolation: The crystals can be isolated by filtration or by carefully decanting the supernatant liquid.

-

Washing: Wash the crystals sparingly with a cold ethanol-acetic acid mixture.

-

Drying: Dry the crystals at room temperature, protected from light.

Characterization of Polarizing Properties

Equipment:

-

Optical microscope with a rotating stage

-

Two polarizing filters (one as a polarizer, one as an analyzer)

-

Light source

Procedure:

-

Mount the Crystal: Place a single this compound crystal on a microscope slide.

-

Initial Observation: Observe the crystal under unpolarized light.

-

Insert Polarizer: Place one polarizing filter (the polarizer) in the light path before the sample.

-

Observe Dichroism: Rotate the microscope stage and observe the change in the color and intensity of the light transmitted through the crystal. The crystal will appear darkest when its absorbing axis (parallel to the triiodide chains) is aligned with the polarization axis of the polarizer, and brightest when it is perpendicular.

-

Crossed Polars: Insert the second polarizing filter (the analyzer) in the light path after the sample, with its polarization axis oriented 90° to that of the polarizer.

-

Confirm Polarization: When the this compound crystal's transmission axis is aligned with the polarizer's axis, the field of view should be dark (extinction), confirming the polarizing nature of the crystal.

Experimental Workflow and Logic

Caption: Workflow for the synthesis and optical characterization of this compound.

Conclusion

The study of this compound provides a classic and elegant example of structure-property relationships in materials science. The precise alignment of triiodide chains within the crystal lattice gives rise to its remarkable dichroic properties, enabling it to function as a highly effective light polarizer. While modern polarizers are now largely polymer-based, the fundamental principles of their operation are rooted in the pioneering work done with crystals like this compound. A thorough understanding of these mechanisms continues to be relevant for the development of new optical materials and technologies.

A Technical Guide to the Early Scientific Understanding of Herapathite

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal scientific literature surrounding the discovery and initial characterization of Herapathite, a crystalline substance that played a pivotal role in the history of optics and chemistry. The document focuses on the foundational papers of the 19th century, providing a detailed look at the early understanding of this remarkable material.

Introduction: The Serendipitous Discovery of a Polarizing Crystal

This compound, a sulphate of iodo-quinine, was first described by the English physician and chemist William Bird Herapath in 1852.[1][2] The discovery was accidental, arising from an observation by his pupil of "peculiarly brilliant emerald-green crystals" in a solution containing the disulfates of quinine (B1679958) and cinchonine (B1669041) that had been treated with a tincture of iodine.[1] This fortuitous event led to the identification of a crystalline material with extraordinary optical properties, most notably its ability to polarize light as effectively as tourmaline.[3][4] Herapath's initial report in the Philosophical Magazine described how two overlapping crystals, when oriented at right angles to each other, would appear "black as midnight," a clear demonstration of their polarizing capabilities.[3][4]

Early Synthesis and Experimental Protocols

While early accounts lack the detailed quantitative precision of modern chemical protocols, Herapath's 1852 paper, "On the optical properties of a newly-discovered salt of quinine...", and subsequent publications provide a qualitative and semi-quantitative description of the synthesis of this compound.

Initial Synthesis Method (Herapath, 1852)

The earliest reported method for producing this compound crystals involved the following steps:

-

Preparation of the Quinine Solution: A solution of quinine disulfate was prepared in diluted sulfuric acid.[1] In some initial experiments, a mixture of quinine and cinchonine disulfates was used.[1]

-

Addition of Iodine: A tincture of iodine was added to the acidic quinine sulfate (B86663) solution.[1]

-

Crystallization: Upon addition of the iodine tincture, an "abundant deposition" of this compound crystals occurred.[5] These crystals could then be separated from the mother liquor.

It was later determined that cinchonidine (B190817) was not essential for the formation of the crystals.[2]

Refined Method for Larger Crystals

Herapath later refined his method to produce larger and more optically pure crystals. This involved dissolving quinine sulfate in acetic acid before the addition of the iodine tincture.[1] A later method described by Kahr et al. for replicating the synthesis, based on Herapath's work, involves quinine, concentrated sulfuric acid, and iodine in a 1:1 ethanol:acetic acid mixture.[3][4]

The workflow for the early synthesis of this compound can be visualized as follows:

Chemical and Physical Properties: An Early Perspective

The initial investigations into this compound laid the groundwork for understanding its fundamental properties. While detailed quantitative data from the earliest papers is scarce, the qualitative observations were groundbreaking.

Chemical Composition

The precise chemical formula of this compound was not determined by Herapath himself. It was later established by Jörgensen as 4QH₂²⁺ · 3SO₄²⁻ · 2I₃⁻ · 6H₂O, where Q represents quinine (C₂₀H₂₄N₂O₂).[3][4] This revealed the compound to be a complex salt of quinine, sulfate, and triiodide ions.

| Component | Chemical Formula | Role in Structure |

| Quinine | C₂₀H₂₄N₂O₂ | Cationic organic base |

| Sulfate | SO₄²⁻ | Anion |

| Triiodide | I₃⁻ | Anion responsible for optical properties |

| Water | H₂O | Water of hydration |

Table 1: Early understanding of the chemical components of this compound.

Crystallography

Early crystallographic studies, notably by West, established that this compound crystals belong to the orthorhombic system.[3][4] This was a significant step in understanding the material's anisotropic nature, which is the basis for its polarizing properties. However, a full crystal structure determination was not achieved until much later in the 21st century.

| Crystal System | Key Feature |

| Orthorhombic | Three unequal axes at right angles |

Table 2: Early crystallographic classification of this compound.

Optical Properties

The most striking feature of this compound, and the focus of Herapath's original paper, was its profound dichroism. Dichroism is the property where a material absorbs different polarizations of light to different extents.

Herapath's observations can be summarized as follows:

-

Strong Polarization: The crystals were found to be powerful polarizers of light.

-

Dichroism: They exhibited strong pleochroism (a form of dichroism), appearing olive-green in transmitted light when the light was polarized parallel to their long axis, and nearly black when the light was polarized perpendicular to this axis.[6]

-

"Black as Midnight": When two crystals were crossed at a 90-degree angle, the overlapping region appeared opaque, famously described as "black as midnight."[3][4] This demonstrated the near-complete absorption of light when the polarizing axes were crossed.

The logical relationship between the crystal structure and its optical properties can be visualized as follows:

Conclusion

The early scientific papers on this compound, spearheaded by the work of William Bird Herapath, mark a significant chapter in the history of science. While lacking the quantitative rigor of modern research, these foundational studies accurately identified the remarkable polarizing properties of this crystalline material and established the basic methods for its synthesis. The qualitative descriptions of its dichroism and the early crystallographic classifications provided the essential framework for future investigations that would ultimately lead to a complete understanding of its structure and the development of modern polarizing technologies, such as those pioneered by Edwin Land and the Polaroid Corporation.[4] This early work serves as a testament to the power of observation and the profound impact that serendipitous discoveries can have on the advancement of science and technology.

References

Preliminary Investigation of Herapathite's Polarizing Efficiency: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Discovered in 1852 by William Bird Herapath, iodoquinine sulfate (B86663), later named Herapathite in his honor, was one of the first synthetic materials found to polarize light effectively.[1][2] The crystals exhibit strong dichroism, a phenomenon where light is absorbed differently depending on its polarization direction.[1][2] When unpolarized light passes through a this compound crystal, the component of light with its electric field vector aligned with the crystal's absorbing axis is strongly absorbed, while the perpendicular component is transmitted. This results in linearly polarized light.[1][3] The remarkable polarizing capability of this compound led to its use by Edwin H. Land in the development of the first Polaroid sheet polarizers, where microscopic this compound crystals were embedded in a polymer sheet.[1]

The polarizing property of this compound is attributed to the linear arrangement of triiodide ions (I₃⁻) within the crystal lattice.[3] This linear chain of ions allows for the delocalization of electrons along the chain, leading to the strong absorption of light polarized parallel to this axis.

Quantitative Data on Polarizing Efficiency

A comprehensive search of available literature did not yield specific quantitative data tables for the polarizing efficiency of this compound, such as extinction coefficients or the degree of polarization at various wavelengths. Historical accounts describe the effect qualitatively, noting that overlapping crystals at a 90-degree angle appear "black as midnight," indicating a very high degree of polarization.[3] While the dichroic ratio is described as "enormous," numerical values are not provided in the reviewed sources.[4] The seminal 1951 paper by Land and West, which reportedly contains spectral data, was not accessible in its full text during this investigation.

The following table is a template that researchers can use to populate with their own experimental data when following the protocols outlined in this guide.

| Wavelength (nm) | Transmittance (T∥) | Transmittance (T⊥) | Degree of Polarization (%) | Extinction Coefficient (k∥) | Extinction Coefficient (k⊥) | Dichroic Ratio |

| 400 | ||||||

| 450 | ||||||

| 500 | ||||||

| 550 | ||||||

| 600 | ||||||

| 650 | ||||||

| 700 |

Experimental Protocols

Synthesis of this compound Crystals

The synthesis of this compound involves the reaction of quinine (B1679958) sulfate with iodine in an acidic solution. The following protocol is adapted from historical and recent descriptions of the synthesis.[1]

Materials:

-

Quinine sulfate

-

Glacial acetic acid

-

Concentrated sulfuric acid

-

Iodine

-

Potassium iodide (optional, to aid in iodine dissolution)

-

Distilled water

Procedure:

-

Prepare Quinine Solution: Dissolve quinine sulfate in a mixture of glacial acetic acid and ethanol. Gentle heating may be required to achieve complete dissolution.

-

Prepare Iodine Solution: Dissolve iodine in ethanol. The addition of a small amount of potassium iodide can facilitate the dissolution of iodine by forming the more soluble triiodide ion (I₃⁻).

-

Reaction: Slowly add the iodine solution to the quinine solution while stirring.

-

Acidification: Add a few drops of concentrated sulfuric acid to the mixture.

-

Crystallization: Allow the solution to stand undisturbed. This compound crystals will precipitate over time. The rate of cooling can influence the size and quality of the crystals. Slow cooling generally yields larger, more well-defined crystals.

-

Isolation: Separate the crystals from the mother liquor by filtration.

-

Washing: Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Air-dry the crystals or dry them in a desiccator.

Measurement of Polarizing Efficiency

The polarizing efficiency of this compound crystals can be determined using spectrophotometry. This involves measuring the transmittance of light through the crystal when it is oriented parallel (T∥) and perpendicular (T⊥) to the polarization axis of a reference polarizer.

Equipment:

-

UV-Vis Spectrophotometer

-

A pair of high-quality linear polarizers

-

Rotation mount for the sample crystal

Procedure:

-

Instrument Setup: Calibrate the spectrophotometer according to the manufacturer's instructions.

-

Sample Preparation: Mount a single, well-formed this compound crystal on the rotation mount.

-

Measurement of T∥:

-

Place the reference polarizer in the light path before the sample.

-

Orient the this compound crystal so that its transmission axis is parallel to the transmission axis of the reference polarizer. This can be determined by rotating the crystal for maximum light transmittance.

-

Measure the transmittance spectrum (T∥) across the desired wavelength range (e.g., 400-700 nm).

-

-

Measurement of T⊥:

-

Rotate the this compound crystal by 90 degrees from the position of maximum transmittance.

-

Measure the transmittance spectrum (T⊥) across the same wavelength range.

-

-

Data Analysis:

-

Degree of Polarization (P): Calculate the degree of polarization at each wavelength using the formula: P (%) = [(T∥ - T⊥) / (T∥ + T⊥)] * 100

-

Extinction Coefficient (k): The extinction coefficient can be derived from the absorbance (A) using the Beer-Lambert law (A = εbc), where A = -log(T). The extinction coefficients for the parallel (k∥) and perpendicular (k⊥) orientations can be calculated.

-

Dichroic Ratio (DR): Calculate the dichroic ratio at each wavelength using the formula: DR = A⊥ / A∥ where A⊥ = -log(T⊥) and A∥ = -log(T∥).

-

References

The Pivotal Role of Quinine in the Formation of Herapathite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Herapathite, a crystalline material celebrated for its remarkable light-polarizing properties, owes its existence to the precise orchestration of molecular self-assembly, with the cinchona alkaloid quinine (B1679958) playing a central and indispensable role. This technical guide delves into the intricate function of quinine in the formation of this compound, providing a comprehensive overview of the underlying chemistry, experimental methodologies, and structural insights relevant to researchers in crystallography, materials science, and pharmaceutical development.

The Chemical Architecture of this compound: A Symphony of Ions

This compound, also known as iodoquinine sulfate (B86663), is not a simple compound but rather a complex salt with a defined stoichiometric arrangement of its constituent ions. The generally accepted chemical formula for this compound is 4QH₂²⁺ • 3SO₄²⁻ • 2I₃⁻ • 6H₂O , where 'Q' represents the quinine molecule (C₂₀H₂₄N₂O₂).[1][2]

At the heart of the this compound structure lies the quinine dication (QH₂²⁺) . In the acidic environment required for this compound formation, both nitrogen atoms of the quinine molecule—one on the quinoline (B57606) ring and the other on the quinuclidine (B89598) moiety—become protonated, resulting in a doubly-charged cation.[1][2] This dicationic nature is fundamental to its role in the crystal lattice.

The other key players are the sulfate anions (SO₄²⁻) and, crucially for the material's optical properties, the triiodide anions (I₃⁻) . These ions, along with water molecules of hydration, arrange themselves in a highly ordered, three-dimensional crystalline lattice.

Quinine's Directive Influence on Crystal Formation

The role of quinine in this compound formation extends beyond simply being a constituent ion. It acts as a structural template, directing the arrangement of the other ions, particularly the triiodide chains that are responsible for the material's profound dichroism.

The formation of this compound is a classic example of crystal engineering, where the size, shape, and charge distribution of the quinine dication orchestrate the supramolecular assembly. The protonated nitrogen atoms of quinine are available for strong hydrogen bonding interactions with the sulfate anions and water molecules. These interactions create a scaffold within which the triiodide ions can align.

The most critical function of the quinine scaffold is to facilitate the formation of linear chains of triiodide ions. It is the alignment of these polyiodide chains that gives this compound its ability to absorb light polarized in one direction while allowing light polarized in the perpendicular direction to pass through. The specific intermolecular forces at play are a complex interplay of:

-

Electrostatic Interactions: The positively charged quinine dications and the negatively charged sulfate and triiodide anions are held together by strong electrostatic forces.

-

Hydrogen Bonding: The protonated nitrogen atoms of quinine, as well as the hydroxyl group, act as hydrogen bond donors, interacting with the oxygen atoms of the sulfate ions and water molecules.

-

Anion-π Interactions: While not explicitly detailed in the direct context of this compound in the provided search results, it is plausible that anion-π interactions exist between the electron-rich triiodide anions and the aromatic quinoline ring of the quinine molecule. Such interactions are known to play a significant role in the stabilization of crystal structures containing anions and aromatic systems.

This intricate network of non-covalent interactions, dictated by the stereochemistry and charge of the quinine dication, forces the triiodide ions into the observed parallel alignment, giving rise to the macroscopic property of light polarization.

Quantitative Data on this compound

For ease of comparison and reference, the key quantitative data for this compound are summarized in the tables below.

Table 1: Chemical Composition of this compound

| Component | Chemical Formula | Molar Ratio in this compound |

| Quinine Dication | C₂₀H₂₆N₂O₂²⁺ | 4 |

| Sulfate Anion | SO₄²⁻ | 3 |

| Triiodide Anion | I₃⁻ | 2 |

| Water | H₂O | 6 |

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Parameter 'a' | 15.2471 Å[3] |

| Unit Cell Parameter 'b' | 18.8854 Å[3] |

| Unit Cell Parameter 'c' | 36.1826 Å[3] |

Experimental Protocols for this compound Synthesis

The synthesis of this compound crystals can be achieved through several established methods. Below are two detailed protocols.

Protocol 1: Synthesis in Ethanol-Acetic Acid Medium[3]

This method is suitable for producing needle-like crystals that can ripen over time.

Materials:

-

Quinine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Iodine (I₂)

-

Ethanol (B145695) (95%)

-

Glacial Acetic Acid

Procedure:

-

Prepare a 1:1 (v/v) solution of ethanol and glacial acetic acid.

-

Dissolve quinine in the ethanol-acetic acid solution.

-

Carefully add concentrated sulfuric acid to the quinine solution.

-

Separately, prepare a solution of iodine in the ethanol-acetic acid mixture.

-

Slowly add the iodine solution to the acidified quinine solution with gentle stirring.

-

This compound crystals will begin to precipitate. The crystals can be left in the mother liquor to ripen, which may lead to the formation of more elongated needles.

-

Collect the crystals by filtration, wash with a small amount of the ethanol-acetic acid solvent, and allow to air dry.

Protocol 2: Synthesis in Aqueous-Alcoholic Medium[4]

This protocol provides an alternative route for this compound crystal formation.

Materials:

-

Quinine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Potassium Iodide (KI)

-

Iodine (I₂)

-

Distilled Water

-

Ethanol

Procedure:

-

In a reaction vessel, dissolve 2.5 grams of quinine in a mixture of 30 grams of distilled water, 30 grams of ethanol, 15 grams of acetic acid, and 0.567 grams of concentrated sulfuric acid.

-

In a separate beaker, dissolve 0.98 grams of iodine and 0.64 grams of potassium iodide in a mixture of 20 grams of distilled water and 5 grams of ethanol.

-

Add the iodine-potassium iodide solution to the quinine solution.

-

Stir the resulting mixture at room temperature for 1 hour.

-

This compound crystals will precipitate from the solution.

-

Isolate the crystals by filtration, wash with a suitable solvent (e.g., cold ethanol), and dry.

Visualizing the Process and Structure

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key relationships and workflows.

Conclusion

References

An In-depth Technical Guide to the Core Principles of Herapathite Crystal Growth

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herapathite, or iodoquinine sulfate (B86663), is a dichroic crystal with the chemical formula 4C₂₀H₂₆N₂O₂•3SO₄•2I₃•6H₂O.[1] First described in 1852 by William Bird Herapath, this quinine-based compound exhibits strong light-polarizing properties, a discovery that was foundational to the development of polarizing films and technologies.[1][2] This technical guide provides a comprehensive overview of the fundamental principles of this compound crystal growth, including detailed experimental protocols, quantitative data from cited experiments, and visual representations of the synthesis workflows.

Core Principles of this compound Crystallization

The formation of this compound crystals is a precipitation reaction involving the precise combination of quinine (B1679958) sulfate, iodine, and sulfuric acid in a solvent system, typically containing acetic acid, ethanol (B145695), and water. The underlying principle involves the self-assembly of the constituent molecules into a highly ordered crystalline lattice. The strong dichroism of this compound arises from the alignment of triiodide ions within the crystal structure, which preferentially absorb light vibrating in a specific plane.

Key factors influencing the nucleation and growth of this compound crystals include:

-

Concentration of Reactants: The stoichiometry and concentration of quinine sulfate, iodine, and sulfuric acid are critical in determining the rate of crystal formation and the final yield.

-

Solvent Composition: The ratio of ethanol, acetic acid, and water in the solvent system affects the solubility of the reactants and the resulting crystals, thereby influencing crystal size and morphology.

-

Temperature: Temperature plays a crucial role in both the dissolution of reactants and the kinetics of crystallization. Controlled cooling is often employed to promote the growth of larger, more uniform crystals.

-

Agitation: The stirring rate of the reaction mixture influences the homogeneity of the solution and can affect the size distribution of the resulting crystals.

-

Ripening: Allowing the formed crystals to remain in the mother liquor (a process known as ripening or digestion) can lead to the growth of larger, more elongated crystals at the expense of smaller ones.

Experimental Protocols for this compound Synthesis

Several methods for the synthesis of this compound have been documented since its discovery. Below are detailed protocols for two significant methods: a historical method and a modern method for producing heat-resistant crystals.

Historical Method

This method is based on the early procedures developed for producing this compound crystals.

Experimental Protocol:

-

Preparation of Quinine Solution: Dissolve quinine sulfate in a mixture of acetic acid and ethanol.

-

Preparation of Iodine Solution: Separately, dissolve iodine in ethanol. This is often referred to as an iodine tincture.

-

Reaction: Gradually add the iodine solution to the quinine solution while stirring. The addition of sulfuric acid is also a key step in this process.

-

Crystallization: this compound crystals will precipitate from the solution. The process can be influenced by the rate of addition of the iodine solution and the temperature of the reaction mixture.

-

Isolation: The crystals are then separated from the mother liquor by filtration.

Synthesis of Heat-Resistant this compound Crystals

This protocol is adapted from a patented method designed to produce this compound crystals with improved thermal stability.

Experimental Protocol:

-

Initial Reaction Mixture:

-

Dissolve 2.5 grams of quinine in a first solvent mixture containing:

-

30 grams of distilled water

-

30 grams of ethanol

-

15 grams of acetic acid

-

0.567 grams of concentrated sulfuric acid

-

-

-

Addition of Iodine Solution:

-

Separately, dissolve 0.98 grams of iodine and 0.64 grams of potassium iodide in a mixture of 20 grams of distilled water and 5 grams of ethanol.

-

Add this iodine solution to the quinine mixture.

-

-

Reaction and Precipitation:

-

Stir the combined solution at room temperature for 1 hour to allow for the precipitation of this compound crystals.

-

-

First Separation:

-

Filter the resulting solution to separate the precipitated this compound crystals.

-

Wash the collected crystals with distilled water.

-

-

Recrystallization for Enhanced Heat Resistance:

-

Prepare a second solvent with a specific weight ratio of water to ethanol (e.g., greater than 50/50 or less than 10/90).

-

Add approximately 2% by weight of the obtained this compound crystals to this second solvent.

-

Heat the solution to 80-90 °C.

-

Gradually cool the solution to room temperature to induce recrystallization.

-

-

Second Separation:

-

Separate the recrystallized, heat-resistant this compound crystals from the second solvent.

-

Quantitative Data on this compound Crystal Growth

The following table summarizes quantitative data extracted from the detailed experimental protocol for producing heat-resistant this compound.

| Parameter | Value | Unit |

| Reactants | ||

| Quinine | 2.5 | g |

| Concentrated Sulfuric Acid | 0.567 | g |

| Iodine | 0.98 | g |

| Potassium Iodide | 0.64 | g |

| First Solvent Composition | ||

| Distilled Water | 30 | g |

| Ethanol | 30 | g |

| Acetic Acid | 15 | g |

| Iodine Solution Solvent | ||

| Distilled Water | 20 | g |

| Ethanol | 5 | g |

| Reaction Conditions | ||

| Temperature | Room Temperature | °C |

| Time | 1 | hour |

| Recrystallization Solvent Ratio (Water:Ethanol) | >50:50 or <10:90 | w/w |

| Recrystallization Heating Temperature | 80-90 | °C |

| Resulting Crystal Dimensions | ||

| Width | 0.05 to 0.1 | µm |

| Length | 1 to 5 | µm |

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the this compound synthesis processes.

Caption: Workflow for the synthesis of heat-resistant this compound crystals.

Caption: Factors influencing this compound crystal growth and properties.

Conclusion

The synthesis of this compound crystals, while rooted in 19th-century chemistry, continues to be relevant in the context of materials science and optics. The principles governing its crystal growth are a classic example of precipitation chemistry, where careful control of reaction parameters is essential for achieving desired crystal properties. The detailed protocol for producing heat-resistant this compound demonstrates a modern application of these principles to enhance the material's performance for specific applications. Further research focusing on a systematic quantitative analysis of how each synthesis parameter influences the final crystal characteristics would be invaluable for the precise engineering of this compound crystals for advanced optical and pharmaceutical applications.

References

Herapathite: A Technical Guide to its Pivotal Role in the History of Optics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Herapathite, or iodoquinine sulfate (B86663), a serendipitously discovered crystalline material, holds a profound significance in the history of optics. Its remarkable dichroic properties, the ability to selectively absorb light based on its polarization, paved the way for the development of modern polarizers. This technical guide provides an in-depth exploration of this compound, from its initial synthesis by William Bird Herapath to its crucial role in the invention of Polaroid sheet polarizers by Edwin H. Land. The document details the chemical and physical properties of this compound, presents modern and historical experimental protocols for its synthesis, and summarizes its key crystallographic and optical data. Through a comprehensive review of its history and the underlying science, this paper illuminates the foundational importance of this compound in the advancement of optical technologies.

Introduction

The manipulation of polarized light is a cornerstone of modern optics, with applications ranging from analytical chemistry and microscopy to display technologies and photography. The journey to inexpensive and effective light polarization on a large scale began in the mid-19th century with the discovery of a unique crystalline compound: this compound. This synthetic material, formed from the reaction of quinine (B1679958) sulfate and iodine, exhibited a degree of dichroism, or pleochroism, far surpassing that of naturally occurring polarizing crystals like tourmaline (B1171579).

In 1852, the English physician and chemist William Bird Herapath, while investigating the properties of quinine, observed the formation of brilliant emerald-green crystals.[1][2] He noted that when two of these crystals were overlapped with their axes at right angles, the area of overlap appeared "black as midnight," demonstrating their exceptional ability to polarize light.[3][4] This discovery marked the first instance of a synthetic material with such potent polarizing capabilities.

For decades, the fragility and small size of this compound crystals limited their practical application. The pivotal breakthrough came in the late 1920s when a young inventor, Edwin H. Land, conceived of a method to utilize microscopic this compound crystals to create a large-area polarizing sheet.[1][5][6] This invention, which he named Polaroid, democratized the use of polarized light and laid the groundwork for the Polaroid Corporation and its myriad innovations.

This technical guide will delve into the scientific and historical details of this compound, providing researchers and professionals with a comprehensive understanding of its properties, synthesis, and its enduring legacy in the field of optics.

Chemical and Physical Properties

This compound is a complex salt of quinine sulfate and polyiodide. Its chemical formula is generally given as 4(C₂₀H₂₄N₂O₂) · 3(SO₄) · 2(I₃) · 6(H₂O), though other stoichiometries have been reported.[1] The key to its remarkable optical properties lies in its crystal structure.

It was not until 2009 that the complete crystal structure of this compound was elucidated. It belongs to the orthorhombic crystal system, which means its crystallographic axes are of unequal length and are mutually perpendicular. The defining feature of the structure is the presence of linear chains of triiodide ions (I₃⁻) that are aligned along one of the crystallographic axes.[3][4]

The strong dichroism of this compound is a direct consequence of these aligned triiodide chains. Light that is polarized parallel to these chains is strongly absorbed, while light polarized perpendicular to the chains is transmitted. This selective absorption is due to delocalized excitations along the ...I₃⁻...I₃⁻... chains.[3][4]

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its crystallographic parameters.

Table 1: Crystallographic Data for this compound

| Property | Value |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Unit Cell Parameters | a = 15.2471 Å, b = 18.8854 Å, c = 36.1826 Å |

| Molar Mass | 3084.56 g·mol⁻¹ |

Source: Kahr, B. et al. (2009). This compound. Science.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound, reflecting both the historical and modern approaches.

Herapath's Historical Synthesis (circa 1852)

William Bird Herapath's original method, while groundbreaking, lacked the precision of modern chemical protocols. The synthesis can be generally described as follows:

Objective: To produce single crystals of this compound.

Materials:

-

Quinine disulfate

-

Diluted sulfuric acid

-

Tincture of iodine (an alcoholic solution of iodine)

-

Acetic acid

Procedure:

-

Dissolve quinine disulfate in a mixture of diluted sulfuric acid and acetic acid. The exact concentrations and ratios were not specified in early reports.

-

Slowly add tincture of iodine to the quinine sulfate solution.

-

Allow the solution to stand. This compound crystals will precipitate out of the solution over time. The crystals initially appear as small, brilliant emerald-green needles or plates.[1]

Observations: Herapath noted that by carefully controlling the conditions, he could grow crystals large enough to be studied under a microscope. He observed their strong polarizing properties by noting the extinction of light when two crystals were crossed at a 90-degree angle.

Modern Synthesis of this compound for Crystallographic Analysis

The following protocol is adapted from the work of Kahr et al. (2009), which resulted in the successful growth of single crystals suitable for X-ray diffraction analysis.

Objective: To grow single crystals of this compound for structural analysis.

Materials:

-

Quinine

-

Concentrated sulfuric acid

-

Iodine (I₂)

-

Acetic acid

Procedure:

-

Prepare a 1:1 (by volume) solution of ethanol and acetic acid.

-

Dissolve quinine in this ethanol:acetic acid solvent.

-

Carefully add concentrated sulfuric acid to the solution.

-

Add iodine (I₂) to the solution.

-

Allow the solution to stand undisturbed in the mother liquor. This compound crystals will form as needles.

-

For crystal ripening, allow the needles to remain in the mother liquor. This process can lead to the growth of larger, more well-defined crystals where the absorbing axis becomes more elongated.

Edwin H. Land's J-Sheet Manufacturing Process (Conceptual Workflow)

Edwin H. Land's revolutionary idea was to create a large-area polarizer by aligning a multitude of microscopic this compound crystals. His U.S. Patent 1,918,848, filed in 1929, describes the fundamental concept. While the patent does not provide a detailed manufacturing protocol with all parameters, the conceptual workflow can be outlined.

Objective: To create a sheet polarizer (J-sheet) by aligning this compound microcrystals in a polymer matrix.

Materials:

-

This compound microcrystals

-

Nitrocellulose lacquer (or a similar transparent polymer solution)

-

A suitable solvent for the lacquer

Conceptual Workflow:

-

Crystal Preparation: this compound is synthesized and milled into microscopic, needle-like crystals.

-

Suspension: The microcrystals are suspended in a viscous nitrocellulose lacquer.

-

Alignment: The suspension is subjected to a force that aligns the microcrystals. Two primary methods were conceived:

-

Mechanical Stretching: The lacquer containing the crystals is extruded through a narrow slit, and the shear forces align the needle-like crystals parallel to the direction of extrusion. The solvent is then evaporated, locking the crystals in their aligned state within the solid polymer sheet.

-

Magnetic or Electric Field Alignment: The crystal suspension is placed in a strong magnetic or electric field. The this compound crystals, possessing a magnetic or electric dipole moment, align themselves with the field lines. The polymer is then allowed to solidify, preserving the alignment of the crystals.

-

-

Sheet Formation: The aligned crystal-polymer matrix is cast into a thin sheet and dried.

This process resulted in the first synthetic, large-area polarizer, which Land dubbed the "J-sheet."

Visualizing the Principles and Processes

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows described in this guide.

The Principle of Polarization by this compound

Caption: Polarization of light by a this compound crystal.

Conceptual Workflow for Polaroid J-Sheet Production

Caption: Conceptual workflow for the production of Polaroid J-sheets.

Historical Significance and Legacy

The discovery of this compound and the subsequent invention of Polaroid sheet polarizers represent a paradigm shift in the field of optics. Prior to this compound, large-area polarizers were impractical and expensive, relying on naturally occurring, and often small, crystals.

The Pre-Herapathite Era: Natural Polarizers

Before the 1850s, the primary means of producing polarized light were through the use of dichroic minerals like tourmaline or birefringent crystals like calcite (in the form of Nicol prisms). These materials had significant limitations:

-

Cost and Scarcity: High-quality, large crystals were rare and expensive.

-

Size Limitations: The size of the resulting polarizer was dictated by the size of the natural crystal.

-

Fragility: Nicol prisms, in particular, were delicate and susceptible to damage.

This compound's Impact

This compound was the first synthetic material to demonstrate polarizing properties superior to those of tourmaline. While its initial impact was limited by the difficulty of growing large, stable single crystals, it proved the concept that highly efficient polarizers could be created in the laboratory. This spurred further research and ultimately led to Edwin Land's groundbreaking work.

In the 1930s, before the widespread adoption of Land's sheet polarizers, the German scientist Ferdinand Bernauer developed a method to grow larger single crystals of this compound and sandwich them between glass plates. These filters, sold by Carl Zeiss under the name "Bernotar," represented a significant improvement over natural crystal polarizers but were still relatively expensive and complex to manufacture.[1]

The Polaroid Revolution

Edwin Land's genius was not in discovering a new material, but in devising a novel way to use an existing one. By embedding and aligning microscopic this compound crystals in a polymer sheet, he overcame the size and fragility limitations of single crystals.[1][5][6] The resulting Polaroid J-sheet was:

-

Inexpensive: The process was scalable and used relatively cheap materials.

-

Large-Area: Polarizing sheets of virtually any size could be produced.

-

Durable and Flexible: The polymer matrix provided robustness and versatility.

The invention of the J-sheet, and later the improved H-sheet (which used stretched polyvinyl alcohol film with iodine), opened up a vast array of applications for polarized light, including:

-

Glare-reducing sunglasses

-

Photographic filters

-

Scientific instrumentation

-

3D movie projection

-

Liquid crystal displays (LCDs)

Conclusion

This compound stands as a testament to the power of scientific curiosity and inventive problem-solving. From its chance discovery in a 19th-century laboratory to its pivotal role in the birth of a multi-billion dollar industry, this remarkable crystal has left an indelible mark on the history of optics. While modern polarizers have largely moved beyond the use of this compound, the fundamental principles of its operation—the alignment of dichroic elements within a transparent matrix—continue to inform the design of advanced optical materials. For researchers and professionals in fields that rely on the manipulation of light, the story of this compound serves as a compelling case study in the translation of a fundamental scientific discovery into a transformative technology.

References

An In-depth Technical Guide on the Initial Characterization of Herapathite's Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herapathite, or iodoquinine sulfate (B86663), is a crystalline chemical compound renowned for its exceptional ability to polarize light. First described in 1852 by the English physician and chemist William Bird Herapath, the substance is a salt of quinine (B1679958), sulfuric acid, and iodine.[1][2] Herapath discovered that these emerald-green crystals exhibited strong dichroism, a property that allows them to absorb light polarized in one direction while transmitting light polarized in the perpendicular direction.[3][4] When two crystals were overlaid at a 90-degree angle, they blocked transmitted light almost completely, an effect Herapath described as "black as midnight".[4][5] This discovery marked the creation of the first synthetic light polarizer, a forerunner to the Polaroid technology developed by Edwin H. Land, who utilized microcrystals of this compound embedded in a polymer film.[1][2] Although its crystal structure remained undetermined for nearly 150 years, the initial characterization of its physical and optical properties laid the groundwork for significant advancements in optical technologies.[6][7]

Chemical and Structural Properties

The chemical composition of this compound was established by Jörgensen as a hydrated sulfate salt of quinine and triiodide.[4][5] It is a clathrate compound, meaning its crystal structure traps other molecules.[6] The definitive crystal structure was not resolved until 2009 by Kahr and his co-authors, who identified it as belonging to the orthorhombic crystal system.[4][5][6] The remarkable dichroism of this compound is attributed to the alignment of triiodide (I₃⁻) chains within this crystal lattice.[3][8][9] These chains create a strong anisotropy, leading to the selective absorption of light along a specific axis.[8]

| Property | Value/Description | Source(s) |

| Chemical Formula | 4C₂₀H₂₄N₂O₂·3H₂SO₄·2I₃·6H₂O | [2][4] |

| IUPAC Name | (R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;tetratriiodide | [10] |

| Molar Mass | ~3084.56 g·mol⁻¹ (based on a different formula) | [2] |

| Crystal System | Orthorhombic | [3][4][5] |

| Space Group | P2₁2₁2₁ | [4][5] |

| Cell Parameters | a = 15.2471(3) Åb = 18.8854(4) Åc = 36.1826(9) Å | [4][5] |

Table 1: Chemical and Crystallographic Data for this compound.

Optical and Physical Properties

The most significant characteristic of this compound is its optical anisotropy. The crystals are strongly pleochroic, displaying different colors when viewed in transmitted light from different directions.[7][11] This property is quantified by the dichroic ratio, which is exceptionally high for this compound. Its polarizing efficiency was noted early on to be far superior to that of tourmaline, the natural mineral standard at the time.[3][12]

| Property | Value/Description | Source(s) |

| Appearance | Olive-green, cinnamon-brown, or bluish crystals. Brilliant emerald-green in reflected light. | [1][6][13] |

| Optical Property | Strongly dichroic (pleochroic); acts as a linear light polarizer. | [2][3][4] |

| Dichroic Ratio | > 100:1 (in the visible spectrum) | [3] |

| Polarizing Efficiency | Approximately 5 times more effective than tourmaline. | [12] |

| Principal Absorption | Along the crystallographic axis parallel to the aligned triiodide (I₃⁻) chains. | [3][13] |

| Density | ~2.3 g/cm³ | [3] |

| Solubility | - Almost insoluble in water.- Soluble in ~1000 parts boiling water.- Soluble in 50 parts boiling alcohol.- Soluble in 60 parts hot glacial acetic acid. | [12] |

| Thermal Behavior | Loses its water of hydration at 100°C and turns red. | [12] |

Table 2: Key Optical and Physical Properties of this compound.

Experimental Protocols

Synthesis of this compound Crystals

The original synthesis of this compound was reported by William Bird Herapath in 1852. While a popular anecdote involves the urine of a quinine-fed dog, Herapath's published, more controlled method forms the basis for its preparation.[1][2][4] A refined version of this protocol is as follows:

-

Dissolution: Quinine is dissolved in an equivolume mixture of ethanol (B145695) and acetic acid.[1]

-

Addition of Reagents: Concentrated sulfuric acid is added to the quinine solution.[5]

-

Precipitation: A solution of iodine (I₂) is then introduced to the mixture.[1][2]

-

Crystallization: Upon standing, this compound precipitates as small, needle-like crystals. These crystals can ripen and grow larger in the mother liquor over time.[5]

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | Benchchem [benchchem.com]

- 4. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 5. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. brainly.in [brainly.in]

- 11. researchgate.net [researchgate.net]

- 12. Quinine Iodosulfate [drugfuture.com]

- 13. chris.reillybrothers.net [chris.reillybrothers.net]

The Discovery and Optical Properties of Pleochroic Quinine-Based Crystals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, synthesis, and optical properties of pleochroic quinine-based crystals, specifically focusing on the historically significant compound, herapathite. It details the seminal work of William Bird Herapath and the subsequent advancements that led to the development of synthetic polarizers. This document includes detailed experimental protocols for the synthesis of this compound, a comprehensive summary of its crystallographic and optical data, and visualizations of the experimental workflow. The core of this guide is to furnish researchers, scientists, and drug development professionals with a thorough understanding of the fundamental principles and practical aspects of pleochroism in these unique crystalline structures.

Introduction

Pleochroism is an optical phenomenon in which a substance exhibits different colors when viewed from different angles, particularly under polarized light. This anisotropic absorption of light is a characteristic feature of certain crystals and has significant applications in various scientific and technological fields. The discovery of strong pleochroism in a quinine-based crystal, this compound, in the 19th century, marked a pivotal moment in the history of optics, paving the way for the development of synthetic light polarizers.

This guide delves into the technical details of this discovery and the underlying science. It is intended to be a comprehensive resource for professionals in research, materials science, and drug development who are interested in the optical properties of crystalline organic compounds.

The Discovery of Pleochroism in this compound

In 1852, the English physician and chemist William Bird Herapath made a serendipitous discovery. He found that crystals formed from the reaction of quinine (B1679958) sulfate (B86663) with iodine exhibited remarkable light-polarizing properties.[1] These crystals, later named "this compound" in his honor, appeared to change color and could extinguish light when oriented in a specific manner.[1] Herapath's initial observations laid the groundwork for understanding and harnessing the phenomenon of pleochroism in synthetic materials.

The key observation was that when two this compound crystals were overlaid with their crystallographic axes perpendicular to each other, they would block the transmission of light almost completely. This demonstrated their ability to polarize light, a property previously observed in minerals like tourmaline.

The Chemistry and Structure of this compound